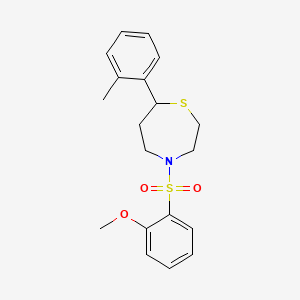![molecular formula C18H20N2O B2797537 5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 637745-30-3](/img/structure/B2797537.png)
5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole is a versatile chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of applications in various fields, including medicinal chemistry, due to their unique structural characteristics .
Preparation Methods
The synthesis of 5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves the condensation of ortho-phenylenediamine with 2-(2-methylphenoxy)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole undergoes various chemical reactions due to the presence of benzene and imidazole rings. Common reactions include:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the benzene ring.
Electrophilic Substitution: Electrophiles can attack the benzene ring, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Scientific Research Applications
5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral properties. .
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It serves as a precursor in the synthesis of other compounds with specific desired properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anticancer and antibacterial activities .
Comparison with Similar Compounds
5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole is unique due to its specific structural features. Similar compounds include:
5,6-Dimethylbenzimidazole: A component of vitamin B12, known for its role in biological systems.
2-Phenylbenzimidazole: Studied for its anticancer properties.
Benzimidazole: The parent compound, widely used in medicinal chemistry.
These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-6-4-5-7-18(13)21-9-8-20-12-19-16-10-14(2)15(3)11-17(16)20/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRCWFPMPVAHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2797456.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B2797459.png)
![1-({1-[2-(Benzylsulfanyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2797460.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2797464.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide](/img/structure/B2797467.png)

![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)
![2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2797470.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797477.png)
